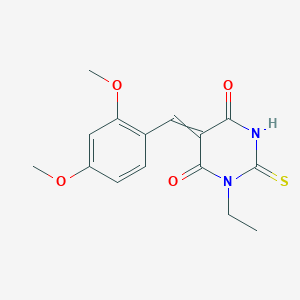

![molecular formula C18H23N3O4S2 B5552431 N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives involves multi-step chemical reactions starting with the formation of core piperazine or piperidine structures followed by various substitutions at the nitrogen atom. For instance, Khalid et al. (2014) describe the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives through the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles (Khalid et al., 2014). This method showcases the versatility and complexity of approaches available for synthesizing compounds similar to N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine or piperidine ring, substituted with various functional groups that contribute to the compound's chemical properties and biological activities. For example, the synthesis of N-substituted acetamide derivatives bearing a piperidine moiety involves the introduction of sulfonyl and acetamide groups, which are key for their molecular interaction capabilities (Khalid et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, primarily due to their functional groups. The presence of acetamide, sulfonyl, and piperazine/piperidine groups enables a range of reactions, including but not limited to, amide bond formation, sulfonation, and nucleophilic substitution reactions. Such chemical versatility is crucial for modifying the compounds to explore their potential biological activities and physicochemical properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The introduction of ethoxy, sulfonyl, and piperazine groups can affect the compound's polarity, solubility in various solvents, and crystalline form, which are essential factors in their application in chemical and pharmacological research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the compound. For example, the acetamide group contributes to hydrogen bonding interactions, while the sulfonyl group can enhance the compound's reactivity towards nucleophilic substitution. These properties are pivotal in understanding the compound's behavior in chemical reactions and biological systems.

- Khalid et al. (2014) discuss the synthesis and biological activity of N-substituted acetamide derivatives, highlighting their methodological approach and the significance of the piperidine moiety in the compounds' biological activities (Khalid et al., 2014).

- Another study by Khalid et al. (2016) elaborates on the synthesis, spectral analysis, and antibacterial activity of N-substituted derivatives, providing insights into their structural characteristics and potential applications (Khalid et al., 2016).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Acetaminophen Metabolism in Humans

High-resolution anion-exchange separation methods have been developed to analyze the metabolism of acetaminophen, revealing various metabolites and providing insights into the drug's pharmacokinetics. This research is foundational for understanding how structurally related compounds might be metabolized in the human body (Mrochek et al., 1974).

Neuropharmacology

5-HT1A Receptor Imaging

Research into compounds like [11C]WAY-100635 and [18F]MPPF, which are structurally related to piperazine derivatives, has significantly advanced our understanding of serotonin (5-HT1A) receptors in the human brain. These studies have implications for the diagnosis and treatment of psychiatric and neurological disorders, highlighting the potential neuropharmacological applications of related compounds (Pike et al., 1995).

Oncology

Non-Invasive Imaging of Glioma

The development of novel radiopharmaceuticals like [18F]DASA-23 for PET imaging of pyruvate kinase M2 levels in glioma patients illustrates the potential of specific compounds in oncological research. This innovation could improve the diagnosis and monitoring of various cancers, suggesting a possible research avenue for related chemical entities (Patel et al., 2019).

Environmental and Food Safety

Presence of Alkylphenols in Food

Studies on alkylphenols, which share some functional similarities with N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide, have raised concerns about the ubiquity of these endocrine-disrupting chemicals in food. This research underscores the importance of monitoring and regulating potentially harmful compounds in the environment and food supply (Guenther et al., 2002).

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-2-25-16-7-5-15(6-8-16)19-17(22)14-20-9-11-21(12-10-20)27(23,24)18-4-3-13-26-18/h3-8,13H,2,9-12,14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYSMIQZDBDMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)